molecular formula C9H14N2O2 B1619978 5-Cyclopentyl-5-methylimidazolidine-2,4-dione CAS No. 6969-79-5

5-Cyclopentyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1619978
CAS No.: 6969-79-5
M. Wt: 182.22 g/mol
InChI Key: YACTYIAGTKDMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-5-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclopentyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(6-4-2-3-5-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACTYIAGTKDMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290433
Record name MLS002693628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6969-79-5
Record name MLS002693628
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Cyclopentyl-5-methylimidazolidine-2,4-dione, known by its chemical formula C9_9H14_{14}N2_2O2_2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.

  • Molecular Formula : C9_9H14_{14}N2_2O2_2
  • Molecular Weight : 182.22 g/mol
  • IUPAC Name : this compound

The compound features an imidazolidine ring, which is significant for its biological activity. The presence of two nitrogen atoms in the five-membered ring contributes to its reactivity and interaction with biological targets.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

  • Antidepressant and Anxiolytic Effects :
    • In studies involving derivatives of imidazolidine compounds, certain analogs demonstrated significant affinity for serotonin receptors (5-HT1A_{1A} and 5-HT2A_{2A}). For instance, one derivative showed agonistic activity at the 5-HT1A_{1A} receptor, producing antidepressant-like effects in animal models without impacting locomotor activity .
    • The compound's structural characteristics allow it to stabilize ligand-receptor complexes effectively, enhancing its therapeutic potential .
  • Anti-inflammatory Activity :
    • Compounds related to this compound have been evaluated for anti-inflammatory properties. Studies have shown that certain derivatives can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. This suggests a potential role in managing inflammatory conditions .
  • Neuroprotective Properties :
    • The compound may serve as a lead for developing neuroprotective drugs due to its ability to modulate neurotransmitter systems. Its unique structure allows it to interact with various neural pathways, potentially offering protection against neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with enhanced biological activities. The core structure allows for modifications that can improve efficacy or reduce side effects in pharmacological applications.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeObserved EffectsReference
Compound 22AntidepressantAgonist at 5-HT(1A), reduced immobility in tests
Compound 4Anti-inflammatoryInhibited TNF-α secretion
Compound XNeuroprotectiveModulated neurotransmitter systems

Case Studies

Several case studies have highlighted the effectiveness of compounds derived from the imidazolidine framework:

  • Case Study on Depression Models :
    • A study demonstrated that a specific derivative exhibited a pronounced antidepressant effect in forced swim tests compared to traditional treatments like imipramine. This showcases the potential of these compounds in treating mood disorders .
  • Inflammation Model :
    • In a model of xylene-induced ear edema, certain derivatives showed dose-dependent reductions in inflammation markers, indicating their therapeutic potential in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopentyl-5-methylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Cyclopentyl-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.